diethyl 2-(3-oxopropyl)malonate
Overview
Description
Diethyl (3-oxopropyl)malonate, also known as 1,3-diethyl 2-(3-oxopropyl)propanedioate, is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is a derivative of malonic acid and is characterized by the presence of two ethyl ester groups and a 3-oxopropyl group attached to the central carbon atom of the malonate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-oxopropyl)malonate can be synthesized through the alkylation of diethyl malonate with 3-bromopropanone. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 3-bromopropanone .
Industrial Production Methods
Industrial production of diethyl (3-oxopropyl)malonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-oxopropyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl (3-
Biological Activity
Diethyl 2-(3-oxopropyl)malonate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is a malonate derivative characterized by the presence of a ketone group adjacent to the propyl chain. The general structure can be represented as follows:
This structure is crucial for its biological interactions, as the malonate moiety is known to influence various biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a series of chalcone derivatives containing malonate groups were synthesized, showing significant antibacterial activity against Xanthomonas oryzae with an effective concentration (EC50) of 10.2 μg/mL, which outperformed traditional agents like bismerthiazol . This suggests that this compound could serve as a scaffold for developing new antibacterial agents.
Table 1: Antibacterial Activity of Malonate Derivatives
Compound Name | Target Bacteria | EC50 (μg/mL) | Comparison Agent | EC50 (μg/mL) |
---|---|---|---|---|
This compound | Xanthomonas oryzae | 10.2 | Bismerthiazol | 71.7 |
Other Chalcone Derivative | Tobacco Mosaic Virus | 74.3 | Ningnanmycin | 53.3 |
Antiviral Activity
In addition to its antibacterial properties, this compound has demonstrated antiviral activity. One study reported that certain derivatives exhibited significant curative effects against tobacco mosaic virus (TMV), with a notable inhibition percentage of 74.3% compared to ningnanmycin's 53.3% . The mechanism was further elucidated through molecular docking studies, indicating that these compounds bind effectively to the viral coat protein, disrupting its function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds derived from malonates often inhibit key enzymes involved in bacterial and viral replication.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can alter membrane permeability in bacteria, leading to cell lysis.
- Protein Binding : Molecular docking studies have shown that this compound binds to specific proteins in pathogens, inhibiting their function and thereby reducing infection rates .
Case Study 1: Antibacterial Efficacy Against Xanthomonas oryzae
In a controlled laboratory setting, this compound was tested for its efficacy against Xanthomonas oryzae. The results indicated that this compound not only inhibited bacterial growth but also showed lower cytotoxicity compared to traditional antibiotics. This positions it as a promising candidate for agricultural applications where bacterial resistance is a growing concern.
Case Study 2: Antiviral Properties Against Tobacco Mosaic Virus
Another significant study focused on the antiviral properties of this compound derivatives against TMV. The compounds were evaluated for their ability to inhibit viral replication in infected plant tissues. The results showed a substantial reduction in viral load, suggesting that these compounds could be developed into effective treatments for viral infections in crops.
Properties
IUPAC Name |
diethyl 2-(3-oxopropyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNJWQEVPVFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173166 | |
Record name | Diethyl (3-oxopropyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19515-61-8 | |
Record name | 1,3-Diethyl 2-(3-oxopropyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19515-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (3-oxopropyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019515618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (3-oxopropyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (3-oxopropyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL (3-OXOPROPYL)MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5K5KVC8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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